2-(2-Methylpyrimidin-4-yl)ethanamine
Description
2-(2-Methylpyrimidin-4-yl)ethanamine is a pyrimidine derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position and an ethylamine side chain at the 4-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms, widely recognized for their biological significance in nucleic acids and vitamins . Modifications to the pyrimidine scaffold, such as alkyl or amine substitutions, often enhance pharmacological activity. For example, antimalarial drugs like pyrimethamine and trimethoprim derive their efficacy from pyrimidine-based structures .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(2-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-6-9-5-3-7(10-6)2-4-8/h3,5H,2,4,8H2,1H3 |
InChI Key |
OZDQSOWYJZTPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(2-Methylpyrimidin-4-yl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
Pyrimidine Core Modifications :
- Methyl vs. Chloro Substitution : The methyl group in this compound likely enhances lipophilicity compared to the electron-withdrawing chloro group in N-[(2-Chloropyrimidin-4-yl)methyl]ethanamine, which may increase reactivity but also toxicity .
- Trifluoromethyl Substitution : The CF₃ group in 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine introduces strong electronegativity and metabolic stability, common in fluorinated pharmaceuticals .
- Ethylamine Side Chain Variations: Positional Isomerism: Moving the ethylamine group from the 4-position (target compound) to the 2-position (as in 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine) alters electronic distribution and binding affinity .
Biological Activity
2-(2-Methylpyrimidin-4-yl)ethanamine, with the molecular formula C7H11N3, is a pyrimidine derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Overview of Biological Activity
Pyrimidine derivatives, including this compound, have been extensively studied for their potential in medicinal chemistry. They exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
The mechanism of action of this compound involves its binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. The specific targets and pathways depend on the context of its use.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against different microbial strains has been documented, showcasing its potential as an antibacterial and antifungal agent.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial activity of various pyrimidine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial properties, particularly against S. aureus and E. coli .
Antifungal Activity
The compound has also shown promising antifungal activity. In comparative studies, it was effective against various fungal strains with MIC values indicating moderate to high efficacy:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
These findings suggest that this compound could be a potential candidate for antifungal drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrimidine ring can significantly influence the biological activity of the compound. Variations in substituents on the pyrimidine ring affect its binding affinity to biological targets and subsequent activity levels.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(1-Methylpiperidin-4-yl)ethanamine | Piperidine derivative | Moderate antibacterial activity |
| 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine | Piperazine derivative | Antiviral properties |
The distinct pyrimidine structure of this compound contributes to its unique biological profile compared to these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
